(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
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Overview
Description
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a spiro linkage, which is known to impart unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4It is related to a compound used in the preparation of janus tyrosine kinase inhibitors . Janus tyrosine kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
The specific interaction between (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4Janus tyrosine kinase inhibitors typically work by blocking the enzymatic activity of the kinase, preventing the phosphorylation and activation of stats .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway, given its relation to Janus tyrosine kinase inhibitors . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation .
Result of Action
The molecular and cellular effects of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4Inhibitors of the jak-stat pathway can potentially modulate immune responses and have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the use of commercially available reagents. One reported method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several scientific research applications:
Biology: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the methyl and amine functionalities.
1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride: This compound features a triazaspiro structure, differing in the nitrogen content and functional groups.
Uniqueness
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMBMRUCXTRGW-YUZCMTBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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